

An In-Depth Technical Guide to Ipronidazole-d3: Properties, Synthesis, and Application

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Compound of Interest

Compound Name: Ipronidazole-d3

Cat. No.: B1591315

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Ipronidazole-d3**, a deuterated isotopologue of the nitroimidazole antiprotozoal agent, Ipronidazole. We will delve into its core molecular attributes, the rationale and methodology behind its synthesis, and its critical application as an internal standard in bioanalytical assays. This document is intended to serve as an in-depth resource, furnishing researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary for the effective utilization of **Ipronidazole-d3** in a laboratory setting. We will explore the causality behind experimental choices, ensuring that every described protocol is a self-validating system, grounded in authoritative scientific principles.

Introduction: The Significance of Deuterated Standards in Bioanalysis

In the realm of quantitative bioanalysis, particularly within the domain of liquid chromatography-mass spectrometry (LC-MS/MS), the pursuit of accuracy and precision is paramount.^[1]

Biological matrices are inherently complex, introducing variability during sample preparation and analysis that can significantly impact the reliability of results.^{[1][2]} To mitigate these variables, the use of an internal standard (IS) is a well-established and indispensable practice.

^{[3][4]}

An ideal internal standard co-elutes with the analyte of interest and exhibits nearly identical physicochemical properties, thereby compensating for fluctuations in sample extraction, recovery, and ionization efficiency.[2] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard for this purpose.[2][4] The incorporation of deuterium, a stable isotope of hydrogen, into a drug molecule results in a compound with a higher mass but virtually identical chemical properties to its non-deuterated counterpart.[5] This subtle yet significant modification allows for its distinct detection by a mass spectrometer while ensuring it behaves similarly to the analyte throughout the analytical workflow.[6]

Ipronidazole-d3 is the deuterated form of Ipronidazole, an antiprotozoal agent.[7] Its primary application lies in its use as an internal standard for the precise quantification of Ipronidazole in various biological samples.[7][8] The deuterium labeling on the methyl group provides a stable mass shift, crucial for accurate mass spectrometric analysis.[9][10]

Core Molecular Attributes of Ipronidazole-d3

A thorough understanding of the fundamental physicochemical properties of **Ipronidazole-d3** is essential for its proper handling, storage, and application in experimental design.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₈ D ₃ N ₃ O ₂	[7]
C ₇ D ₃ H ₈ N ₃ O ₂	[10][11][12]	
C ₇ ² H ₃ H ₈ N ₃ O ₂	[9][13]	
Molecular Weight	172.20 g/mol	[9][10][11][12]
172.2 g/mol	[7]	
CAS Number	1015855-83-0	[7][9][10][11][12]
Formal Name	1-(methyl-d ₃)-2-(1-methylethyl)-5-nitro-1H-imidazole	[7]
Synonyms	2-Isopropyl-1-methyl-d ₃ -5-nitro-1H-imidazole	[10][11][12]
Purity	≥99% deuterated forms (d ₁ -d ₃)	[7]
Appearance	Solid	[7]
Solubility	Soluble in Methanol	[7]
Unlabeled CAS Number	14885-29-1	[9][13]
Unlabeled Molecular Weight	169.18 g/mol	[14]

The Rationale and Synthesis of Ipronidazole-d₃

The strategic placement of deuterium atoms is a critical aspect of synthesizing an effective stable isotope-labeled internal standard. The goal is to introduce deuterium at a site that is not susceptible to exchange under typical analytical conditions and provides a clear mass shift without altering the compound's fundamental chemical behavior.

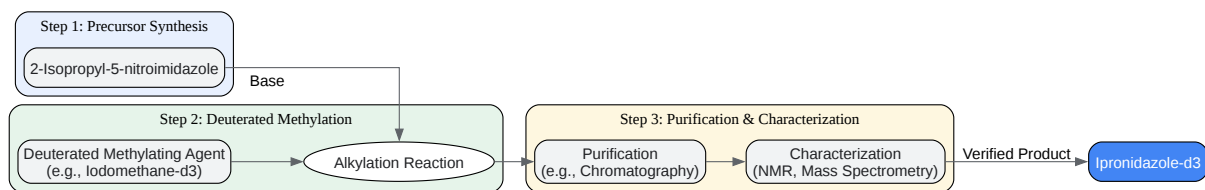
3.1. The "Kinetic Isotope Effect" and Its Implications

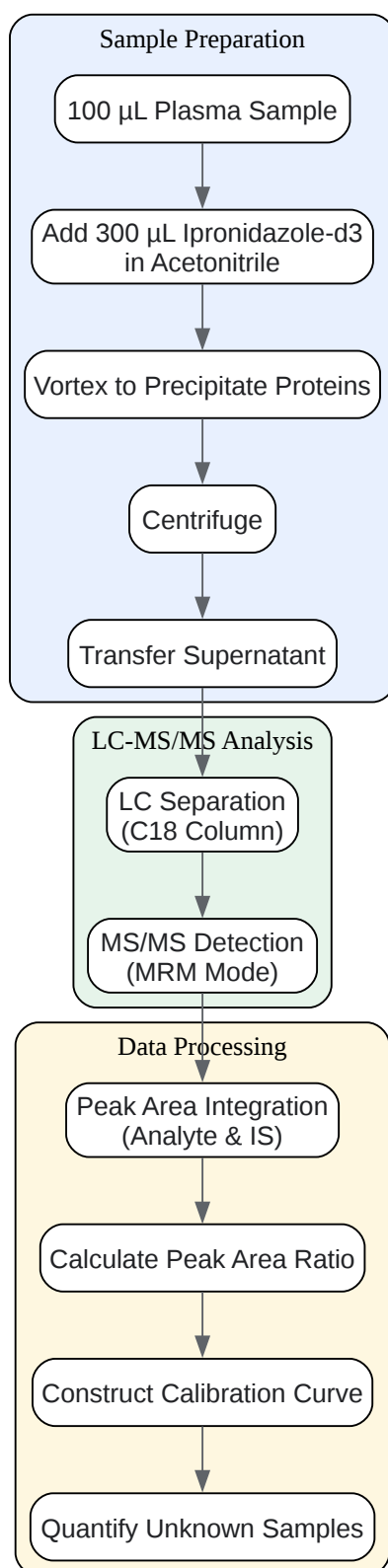
The substitution of hydrogen with deuterium creates a stronger chemical bond (C-D vs. C-H). This phenomenon, known as the kinetic isotope effect (KIE), can slow down metabolic

reactions that involve the cleavage of this bond.^[5] While this effect is a cornerstone of developing "deuterated drugs" with altered metabolic profiles, for an internal standard, the primary goal is to ensure it chromatographically co-elutes and has similar ionization and extraction efficiencies to the analyte.^{[5][15][16][17]} In the case of **lpronidazole-d3**, the deuteration is on the N-methyl group, which is generally metabolically stable, ensuring it reliably tracks the parent compound.

3.2. General Synthetic Approach

While specific proprietary synthesis methods may vary, a general and logical synthetic route for **lpronidazole-d3** would involve the use of a deuterated methylating agent to introduce the trideuteriomethyl group onto the imidazole ring of a suitable precursor.





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